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molecular formula C20H40O B1199701 Isophytol CAS No. 505-32-8

Isophytol

Cat. No. B1199701
M. Wt: 296.5 g/mol
InChI Key: KEVYVLWNCKMXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06242227B1

Procedure details

A particularly preferred embodiment of synthesizing vitamin E from farnesol is illustrated in FIG. 3. Farnesol 3-8 is oxidized to farnesal 3-9 under Oppenauer oxidation conditionS using aluminum isopropoxide and acetone. Farnesal 3-9 is then converted to dehydrofarnesyl acetone 3-10 by an aldol condensation reaction with acetone. Reduction of olefin moieties on dehydrofarnesyl acetone 3-10 by hydrogenation then produces 6,10,14-trimethyl pentadecan-2-one 3-11. Addition of acetylide to the ketone 3-11 then generates propargylic alcohol 3-12 which is partially reduced using Lindlar hydrogenation condition to produce isophytol 3-13. Reaction of isophytol 3-13 with 2,3,5-trimethyl hydroquinone 3-5 in the presence of an acid catalyst then produces vitamin E.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
vitamin E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
aluminum isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
dehydrofarnesyl acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
dehydrofarnesyl acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
O[CH2:2][CH:3]=C(CCC=C(CCC=C(C)C)C)C.CC(C)=CCC/C(/C)=C/CC/C(/C)=C/C=O.CC(C)[O-].[Al+3].CC(C)[O-].CC(C)[O-].[CH3:46][CH:47]([CH2:54][CH2:55][CH2:56][CH:57]([CH3:64])[CH2:58][CH2:59][CH2:60][CH:61]([CH3:63])[CH3:62])[CH2:48][CH2:49][CH2:50][C:51](=[O:53])[CH3:52].[C-]#[C-]>CC(C)=O>[CH3:62][CH:61]([CH2:60][CH2:59][CH2:58][CH:57]([CH2:56][CH2:55][CH2:54][CH:47]([CH2:48][CH2:49][CH2:50][C:51]([OH:53])([CH:2]=[CH2:3])[CH3:52])[CH3:46])[CH3:64])[CH3:63] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCC(C)=O)CCCC(CCCC(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[C-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCC(C)=O)CCCC(CCCC(C)C)C
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Five
Name
vitamin E
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=C(C)CCC=C(C)CCC=C(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=C(C)CCC=C(C)CCC=C(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC/C(=C/CC/C(=C/C=O)/C)/C)C
Step Eight
Name
aluminum isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC/C(=C/CC/C(=C/C=O)/C)/C)C
Name
dehydrofarnesyl acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Ten
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
dehydrofarnesyl acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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